Product packaging for L-Lyxose-1-13C(Cat. No.:)

L-Lyxose-1-13C

Cat. No.: B1161233
M. Wt: 151.12
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lyxose-1-13C is a stable isotope-labeled analog of the rare pentose sugar L-lyxose, specifically enriched with Carbon-13 at the C1 position. This labeling makes it an essential tracer for investigating metabolic pathways and fluxes using 13C nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry techniques. Researchers can utilize this compound to track the utilization and conversion of rare sugars in biological systems, providing insights into the pentose phosphate pathway and related metabolic networks . The key research value of this compound lies in its application in dynamic metabolic flux analysis. By directly interpreting 13C metabolite labeling patterns, researchers can determine relative pathway activities, nutrient contributions, and qualitative changes in metabolic routes without the need for complex formal flux analysis . Furthermore, lyxose isomers are important in microbial catabolism and have been identified as precursors for the synthesis of valuable biochemicals, such as the immune stimulant α-galactosylceramide and certain anti-tumor agents . The study of enzymes like D-lyxose isomerase, which catalyzes the reversible isomerization of D-lyxose, is also a significant area of application, particularly in the context of rare sugar production and catabolism . This compound is presented as a high-purity chemical reagent intended for use in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human consumption.

Properties

Molecular Formula

¹³CC₄H₁₀O₅

Molecular Weight

151.12

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for L Lyxose 1 13c

Enzymatic Synthesis Routes for Stereospecific L-Lyxose Derivatives

Enzymatic methods offer high specificity and yield in the synthesis of rare sugars like L-lyxose. evitachem.com These approaches often leverage the catalytic prowess of enzymes to construct and modify carbohydrate backbones with remarkable precision.

Biocatalytic Approaches for Carbon Backbone Assembly

The biocatalytic assembly of the L-lyxose carbon backbone can be achieved through various enzymatic reactions. A notable method involves the use of aldolases. For instance, deoxyribose-phosphate aldolase (B8822740) (DERA) has been utilized in biocatalytic cascades to synthesize L-lyxose-5-phosphate analogues. chemrxiv.org In these cascades, an aldehyde substrate is combined with glyceraldehyde, and the DERA enzyme facilitates the aldol (B89426) addition to form the pentose (B10789219) phosphate (B84403) backbone. chemrxiv.org

Another approach involves the isomerization of other sugars. L-rhamnose isomerase, for example, can convert L-rhamnose into L-rhamnulose, which can then serve as a precursor for L-lyxose synthesis. evitachem.comnih.gov Similarly, microbial oxidation can be employed to convert ribitol (B610474) into L-ribulose, a key intermediate in the production of L-lyxose. evitachem.com These biocatalytic methods often result in high yields and stereospecificity, which are critical for producing biologically active molecules.

Enzyme Selection and Optimization for L-Lyxose-1-13C Production

The selection of appropriate enzymes is paramount for the efficient production of this compound. Key enzymes in this process include isomerases, kinases, and aldolases. For instance, L-rhamnulose kinase can specifically phosphorylate L-rhamnulose, a precursor to L-lyxose, without acting on the starting material, L-rhamnose. nih.gov This specificity is crucial for driving the reaction equilibrium towards the desired product. nih.gov

Chemo-Enzymatic Protocols for 13C-Labeled Monosaccharides

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to produce complex molecules like 13C-labeled monosaccharides. researchgate.netglycotechnology.net This hybrid approach allows for the efficient and selective incorporation of isotopic labels. nih.gov

The general strategy involves the chemical synthesis of a labeled precursor, which is then enzymatically converted to the final product. For example, in the synthesis of 13C-labeled N-glycans, partially protected glycan structures are enzymatically diversified. glycotechnology.net The use of UV-active protecting groups facilitates the purification of intermediates by HPLC. glycotechnology.net

A key step in many chemo-enzymatic syntheses of labeled sugars is the creation of a sugar-1-phosphate, which can then be converted to a nucleotide sugar by a pyrophosphorylase. frontiersin.org This method has been successfully applied to the synthesis of UDP-α-D-xylose and UDP-β-L-arabinose. frontiersin.org The enzymatic step ensures the production of the biologically active anomer with high stereopurity. frontiersin.org

For the specific synthesis of this compound, a potential chemo-enzymatic route could involve the chemical synthesis of a 13C-labeled precursor, which is then subjected to enzymatic transformations. For instance, a modified Kiliani-Fischer reaction could be used to introduce a 13C-label at the C-1 position of an arabinose derivative, followed by enzymatic epimerization to yield L-lyxose. tandfonline.com

Chemical Synthesis Pathways for L-Lyxose and its 13C-Labeled Analogs

Chemical synthesis provides a versatile platform for producing L-lyxose and its isotopically labeled analogs, offering routes from more abundant sugars. evitachem.comrsc.org

Chiral Synthesis Techniques for L-Lyxose Scaffolds

Other approaches include the inversion of hydroxyl groups on precursor sugars. For example, L-lyxose derivatives have been synthesized by inverting the 3-hydroxyl group of an L-arabinose derivative, although this method resulted in a low yield. researchgate.net Improvements have been made by starting from D-glucose, but this multi-step synthesis can be complex. researchgate.net The use of chiral auxiliaries derived from sugars like glucose can also guide asymmetric reactions to produce chiral scaffolds. researchgate.netnih.gov

Starting MaterialKey StepsOverall YieldReference
D-RiboseOxidation to lactone with Pd-Bi/C catalyst, reduction, hydrolysis50% rsc.org
D-Galactono-1,4-lactonePeriodate oxidation, methylation, reduction, hydrolysisHigh (unspecified) cdnsciencepub.com
D-GlucoseMulti-step synthesis30% researchgate.net
L-Arabinose derivativeInversion of 3-hydroxyl group<13% researchgate.net

Regioselective Labeling Approaches to Incorporate 13C at C-1

Incorporating a ¹³C label specifically at the C-1 position of L-lyxose requires precise chemical strategies. One of the most common methods for introducing a ¹³C label at the anomeric carbon is the Kiliani-Fischer synthesis, which involves the addition of [¹³C]cyanide to an aldose, thereby extending the carbon chain and introducing the label at the new C-1 position. tandfonline.com This reaction is followed by reduction of the resulting nitrile to form a mixture of epimeric aldoses, which can then be separated. tandfonline.com

Another approach involves the strategic use of protecting groups to direct reactions to a specific site on the sugar molecule. Chiral phosphoric acids have been used as catalysts for the regioselective acetalization of diols in monosaccharides, allowing for the protection of certain hydroxyl groups while leaving others available for reaction. nih.gov This catalyst-controlled regioselectivity can be used to expose the C-1 position for subsequent labeling reactions. nih.gov For instance, after selective protection of other hydroxyl groups, the C-1 aldehyde could be formed and then reacted with a ¹³C-labeled reagent.

Furthermore, direct H-D exchange reactions catalyzed by heterogeneous catalysts like Ru/C have been developed for deuterium (B1214612) labeling on carbons adjacent to free hydroxyl groups. researchgate.net While this method is for deuterium, similar principles of catalyst-controlled exchange could potentially be adapted for ¹³C incorporation, although this is more challenging.

Precursor Selection and ¹³C-Enrichment Efficiency

Another approach involves using precursors that enter metabolic pathways closer to the desired product. For example, in protein labeling, erythrose is used as a precursor for the site-selective labeling of aromatic amino acids, demonstrating how precursor choice can target specific labeling. d-nb.info While not a direct synthesis of L-lyxose, this principle of using precursors that are metabolically closer to the target molecule is a key strategy in designing efficient labeling schemes. d-nb.info In microbial systems, organisms like E. coli can be grown on media containing a ¹³C-labeled carbon source, such as [¹³C]-glucose, to produce various labeled biomolecules. tandfonline.comnih.gov The efficiency of this enrichment depends on the organism's metabolic pathways and the specific labeled precursor used. mdpi.com

The efficiency of ¹³C-enrichment is a measure of how effectively the ¹³C atom from the precursor is incorporated into the final product. This can be influenced by factors such as the choice of precursor, the reaction conditions, and potential isotopic scrambling. copernicus.org For example, a modified Kiliani-Fischer reaction can be employed to introduce a ¹³C label at the C-1 position of an aldose, starting from an unlabeled sugar with one less carbon. nih.govtandfonline.com The efficiency of such reactions is paramount, as the cost of isotopically labeled starting materials is often high. acs.org

Below is a table summarizing potential precursor strategies and their theoretical implications for ¹³C-enrichment efficiency in carbohydrate synthesis.

| Cell-Free Protein Synthesis (CFPS) Analogy | In CFPS, inexpensive labeled precursors like 3-¹³C-pyruvate are used to label specific amino acids with high efficiency. copernicus.orgcopernicus.org A similar principle could be applied to carbohydrate synthesis if appropriate enzymatic pathways are harnessed. | Potentially high and cost-effective. | Requires the development of specific cell-free systems for carbohydrate synthesis. |

Purification and Isotopic Purity Verification of this compound

Following synthesis, the purification of L-Lyxose-1-¹³C is essential to remove unreacted precursors, byproducts, and any unlabeled or incorrectly labeled species. The purity of the final product, both chemically and isotopically, is critical for its use in metabolic studies to ensure that observed results are solely due to the labeled compound. acs.org

A variety of chromatographic techniques are employed for the purification of sugars. Ion-exchange chromatography is a powerful method for separating charged molecules and has been used to separate epimeric mixtures of aldoses produced during synthesis. nih.gov For neutral sugars, techniques like column chromatography on silica (B1680970) gel or more advanced methods like high-performance liquid chromatography (HPLC) are common. d-nb.inforesearchgate.netoiv.int The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For instance, solid-phase extraction (SPE) cartridges, such as C18, can be used to remove hydrophobic impurities or to separate compounds with different polarities. acs.org

Verification of isotopic purity involves determining the percentage of molecules that contain the ¹³C label at the desired position. Mass spectrometry (MS) is a primary tool for this analysis. humankinetics.comacs.org Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can separate the labeled compound from others and provide its mass-to-charge ratio, confirming the incorporation of the ¹³C atom. humankinetics.comosti.gov Isotope ratio mass spectrometry (IRMS) coupled with a separation technique like GC or LC provides highly accurate measurements of isotopic enrichment. oiv.intresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. ¹³C-NMR can directly detect the presence of the ¹³C nucleus and its position within the molecule. d-nb.infoacs.org Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), have been developed to filter spectra from ¹²C- and ¹³C-containing molecules, allowing for accurate measurement of ¹³C enrichment even in complex mixtures. acs.org The combination of MS and NMR provides a comprehensive verification of both the chemical structure and the isotopic purity of L-Lyxose-1-¹³C.

The table below outlines common methods for the purification and isotopic purity verification of labeled carbohydrates.

Table 2: Purification and Isotopic Purity Verification Methods

Method Purpose Description Common Application
Ion-Exchange Chromatography Purification Separates molecules based on charge. Useful for separating sugar acids or epimers that form charged complexes (e.g., with borate). nih.gov Separation of aldose epimers. nih.gov
High-Performance Liquid Chromatography (HPLC) Purification High-resolution separation based on polarity, size, or charge. oiv.int Final purification of sugar products to high chemical purity. oiv.int
Gas Chromatography-Mass Spectrometry (GC-MS) Purity Verification After derivatization, separates volatile compounds and provides mass information to confirm isotopic labeling. humankinetics.com Analysis of ¹³C enrichment in plasma glucose. humankinetics.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity Verification Separates compounds in the liquid phase and provides mass information. Suitable for non-volatile compounds like sugars. acs.org Verification of labeled Amadori-glycated phospholipids. acs.org

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purity Verification | Provides detailed structural information and directly confirms the position and enrichment of the ¹³C label. d-nb.infoacs.org | Unambiguous identification and quantification of ¹³C enrichment. acs.org |

Advanced Spectroscopic Characterization and Methodologies Utilizing L Lyxose 1 13c

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Fragment Analysis and Isotope Pattern Interpretation

The analysis of L-Lyxose-1-13C by mass spectrometry (MS), often coupled with gas chromatography (GC-MS), provides detailed insights into its structure through controlled fragmentation. nih.gov When the molecule is ionized, typically through electron ionization (EI), it breaks apart into smaller, charged fragments. The pattern of these fragments is a unique signature of the molecule's structure. The incorporation of a stable isotope like 13C at a specific position, such as the C-1 carbon, introduces a predictable mass shift in the fragments containing that label. imreblank.ch

In the mass spectrum of unlabeled L-Lyxose, a series of fragment ions would be observed, each corresponding to a specific cleavage of the carbon backbone or loss of functional groups. For this compound, any fragment that retains the C-1 carbon will have its mass-to-charge ratio (m/z) shifted by +1 atomic mass unit compared to the corresponding fragment from the unlabeled compound. Fragments that are formed from the loss of the C-1 carbon will retain the same m/z as in the unlabeled spectrum. This allows for the precise mapping of fragmentation pathways. nih.gov

The interpretation of isotope patterns is crucial. A metabolite with 'n' carbon atoms can exist as various isotopologues, with masses ranging from M+0 (unlabeled) to M+n (fully labeled). nih.gov The fractional abundance of each isotopologue is known as the mass distribution vector (MDV). nih.gov For this compound, the molecular ion peak will be shifted to M+1. Tandem mass spectrometry (MS/MS) can further enhance this analysis by selecting a specific parent ion (e.g., the M+1 molecular ion) and subjecting it to further fragmentation. This generates a secondary set of daughter ions, providing unambiguous evidence of which parts of the molecule contain the 13C label. frontiersin.org For example, a derivatized glucose molecule 13C-labeled at the C-1 position can be distinguished from one labeled at the C-2 position by its unique daughter ions. nih.gov This level of detail is critical for metabolic flux analysis, where tracking the fate of specific atoms through complex biochemical networks is the primary goal. nih.govnih.gov

Table 1: Hypothetical Fragmentation Data for L-Lyxose vs. L-Lyxose-1-13C in GC-MS

Fragment DescriptionExpected m/z (Unlabeled L-Lyxose)Expected m/z (L-Lyxose-1-13C)Interpretation
Molecular Ion [M]+150151The entire molecule contains the 13C label.
Loss of water [M-H2O]+132133Fragment retains the C-1 carbon.
Fragment containing C1-C2-C38990Fragment retains the C-1 carbon.
Fragment from loss of C1 and H ([M-CH2O])+120120Fragment does not contain the original C-1 carbon. The observed m/z is for the M+0 isotopologue of this fragment.
Fragment containing C2-C3-C4-C5119119Fragment resulting from cleavage of the C1-C2 bond.

Integration of NMR and MS Data for Comprehensive Structural and Isotopic Assessment

For an unambiguous and comprehensive assessment of an isotopically labeled compound like this compound, the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable. researchgate.netnih.gov These two powerful analytical techniques provide complementary information, which, when combined, confirms the molecular structure, verifies the molecular weight, and precisely locates the isotopic label. creative-biolabs.complos.org

MS provides high-sensitivity detection and accurate mass measurements, confirming the incorporation of the 13C isotope by revealing the mass of the molecular ion and its fragments. nih.gov As detailed previously, the +1 mass shift in the molecular ion of this compound directly indicates the presence of a single 13C atom. Fragmentation analysis in MS and MS/MS further narrows down the location of the label to specific parts of the molecule. frontiersin.org However, MS alone may struggle to definitively distinguish between certain positional isomers of the label.

This is where NMR spectroscopy, particularly 13C-NMR, provides definitive structural detail. ajchem-a.comamericanpharmaceuticalreview.com 13C-NMR spectroscopy gives information on the chemical environment of each carbon atom in the molecule. oup.com In this compound, the signal corresponding to the C-1 carbon will be significantly enhanced and will exhibit a distinct chemical shift. Furthermore, homonuclear 13C-13C coupling interactions can be observed if adjacent carbons are also labeled, though this is not the case for a single-labeled compound. oup.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), correlate the 13C atoms with their attached protons (¹H), providing unequivocal assignment of the labeled position. creative-biolabs.com By combining the precise positional information from NMR with the mass and fragmentation data from MS, a complete and validated profile of the this compound molecule is achieved. researchgate.net This integrated approach is a cornerstone of modern metabolomics and is essential for ensuring the quality and accuracy of tracers used in metabolic research. nih.govplos.org

Table 2: Complementary Roles of MS and NMR in the Analysis of L-Lyxose-1-13C

Analytical TechniqueInformation ProvidedContribution to Overall Assessment
Mass Spectrometry (MS)Molecular weight determination, isotopic enrichment (M+1 peak), and fragment masses. nih.govConfirms successful incorporation of one 13C atom and identifies which molecular fragments contain the label.
Tandem MS (MS/MS)Specific fragmentation pathways of selected parent ions. frontiersin.orgProvides higher confidence in assigning the label to larger fragments of the molecule.
13C-NMR SpectroscopyChemical shift of each carbon, providing information about its electronic environment. americanpharmaceuticalreview.comoup.comUnambiguously identifies the labeled position by observing the signal enhancement and specific chemical shift of the C-1 carbon.
2D-NMR (e.g., HSQC)Correlation between carbon atoms and their directly attached protons. creative-biolabs.comConfirms the assignment of the C-1 carbon signal by correlating it with the C-1 proton, solidifying the structural proof.
Integrated Analysis Combined data providing molecular weight, fragment composition, and precise atomic location of the label. researchgate.net Provides a comprehensive and definitive characterization of L-Lyxose-1-13C, validating its identity and suitability for use as a tracer.

Applications of L Lyxose 1 13c in Metabolic Flux Analysis Mfa and Pathway Elucidation

Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA) in Biological Systems

¹³C-MFA is a cornerstone technique in systems biology and metabolic engineering used to determine the flow of metabolites through a cell's biochemical network. sci-hub.secreative-proteomics.com The fundamental principle involves feeding cells a substrate labeled with ¹³C, such as L-Lyxose-1-13C. researchgate.net As the cells metabolize this tracer, the ¹³C atom is incorporated into various downstream intermediates and end-products. biorxiv.org The specific pattern of ¹³C distribution, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netoup.com

This experimental data is then integrated with a stoichiometric model of the cell's metabolic network. creative-proteomics.com This model is a mathematical representation of the known metabolic reactions and their atomic transitions. biorxiv.org By using computational algorithms, the intracellular fluxes are adjusted until the model's predicted MIDs match the experimentally measured MIDs as closely as possible. plos.orgbiorxiv.org This process allows for the quantification of fluxes through complex and interconnected pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net

Table 1: Core Principles of ¹³C-Metabolic Flux Analysis

Principle Description
Isotopic Labeling A ¹³C-labeled substrate (tracer) is introduced into the biological system. Enzymes process this tracer without distinguishing it from the unlabeled version. sci-hub.se
Stoichiometric Model A comprehensive model of all relevant biochemical reactions, their stoichiometry, and carbon atom transitions is constructed. creative-proteomics.com
Mass Isotopomer Analysis Analytical instruments (GC-MS, LC-MS, NMR) are used to measure the mass isotopomer distributions (MIDs) of key intracellular metabolites. researchgate.netoup.com
Flux Estimation Computational algorithms are used to estimate the set of metabolic fluxes that best explains the measured MIDs by minimizing the difference between simulated and experimental data. plos.orgbiorxiv.org

| Statistical Validation | The goodness-of-fit is statistically evaluated, and confidence intervals are calculated for the estimated fluxes to ensure reliability. sci-hub.se |

The selection of an isotopic tracer is a critical step that dictates the precision and resolution of a ¹³C-MFA study. vanderbilt.edunih.gov While universally labeled tracers like [U-¹³C]-glucose are common, position-specific tracers such as this compound are designed to probe specific reactions or pathways. vanderbilt.edunih.gov The choice depends on the metabolic network's topology and the specific biological question being addressed. vanderbilt.edu

L-Lyxose is a pentose (a five-carbon sugar) and an analog of L-rhamnose. evitachem.comdntb.gov.ua In certain microorganisms like Escherichia coli, which cannot typically grow on L-lyxose, adapted mutants can metabolize it through the L-rhamnose pathway. dntb.gov.uanih.gov An experimental setup using this compound would be designed to specifically investigate this pathway and its connections to central carbon metabolism.

The experimental workflow involves several key stages:

Cell Cultivation: The biological system (e.g., microbial culture) is grown in a defined minimal medium where this compound is the sole or primary carbon source. nih.gov This ensures that the measured labeling patterns originate from the tracer.

Labeling Experiment: The culture is grown until it reaches a metabolic and isotopic steady state, a condition where metabolite concentrations and their isotopic enrichments are constant. nih.gov

Sampling and Quenching: Samples are rapidly collected and metabolic activity is instantly halted (quenched), often using cold methanol, to preserve the in vivo state of the metabolites. biorxiv.org

Metabolite Extraction and Analysis: Intracellular metabolites are extracted and prepared for analysis by GC-MS or LC-MS/MS to determine their mass isotopomer distributions. biorxiv.orgspringernature.com

Table 2: Hypothetical Experimental Design for an L-Lyxose-1-¹³C MFA Study

Step Procedure Rationale
Organism E. coli mutant adapted for L-lyxose growth. dntb.gov.ua Possesses the necessary enzymatic pathway (L-rhamnose pathway) to metabolize L-lyxose.
Tracer L-Lyxose-1-¹³C The ¹³C at the C-1 position allows for precise tracking of the initial carbon atom through the metabolic cascade.
Culture Medium M9 minimal medium with L-Lyxose-1-¹³C as the sole carbon source. nih.gov Eliminates confounding carbon sources, ensuring labeling patterns are derived exclusively from the tracer.
Culture Mode Chemostat or batch culture during the exponential growth phase. nih.gov To achieve a (quasi) steady-state metabolic condition required for standard MFA. sci-hub.se

| Analysis | GC-MS or LC-MS/MS analysis of proteinogenic amino acids and central carbon intermediates. biorxiv.orgshimadzu.com | Provides comprehensive labeling data to constrain the fluxes in the metabolic model. |

A critical assumption for many ¹³C-MFA studies is that the system is at both a metabolic and isotopic steady state. oup.com Metabolic steady state implies that intracellular metabolite concentrations and fluxes are constant over time. nih.gov Isotopic steady state is achieved when the ¹³C enrichment of metabolites becomes stable, meaning the rate of label incorporation equals the rate of turnover. nih.gov

The time required to reach isotopic steady state varies for different metabolites and is dependent on their pool sizes and the fluxes through the pathways. nih.gov For instance, intermediates in high-flux pathways like glycolysis typically reach isotopic steady state within minutes, whereas intermediates of the TCA cycle, which may be connected to large amino acid pools like glutamate, can take several hours. nih.govfrontiersin.org In studies with this compound, it would be crucial to perform time-course experiments to determine when key intermediates, such as those in the L-rhamnose pathway and lower glycolysis, reach isotopic steady state before collecting samples for flux analysis. biorxiv.org

Tracer Design and Experimental Setup for this compound in Metabolic Studies

Tracing Carbon Flow in Core Metabolic Pathways

By tracking the fate of the ¹³C atom from this compound, researchers can elucidate the activity of specific metabolic routes. The position of the label at the C-1 carbon is particularly informative for tracking reactions involving decarboxylation or specific bond cleavages. shimadzu.com

In mutant E. coli, L-lyxose metabolism proceeds via a specific pathway before merging with central carbohydrate metabolism. dntb.gov.ua

Isomerization: L-lyxose is converted to L-xylulose by L-rhamnose isomerase. evitachem.comdntb.gov.ua The ¹³C label remains at the C-1 position.

Phosphorylation: A mutated L-rhamnulose kinase phosphorylates L-xylulose to L-xylulose-1-phosphate. dntb.gov.ua

Aldol (B89426) Cleavage: L-rhamnulose-1-phosphate aldolase (B8822740) cleaves L-xylulose-1-phosphate into two products: glycolaldehyde (B1209225) and dihydroxyacetone phosphate (DHAP). dntb.gov.ua

Crucially, the ¹³C label from the C-1 position of L-lyxose is retained in the glycolaldehyde molecule, while the DHAP produced is unlabeled. dntb.gov.ua This bifurcation of the carbon backbone is where this compound provides unique information. The unlabeled DHAP enters the lower part of glycolysis, while the fate of the labeled glycolaldehyde can be tracked separately. dntb.gov.ua This allows for the independent measurement of the flux into the glycolytic pathway from the C3-C4-C5 portion of the lyxose molecule.

Table 3: Predicted Fate of the ¹³C Label from L-Lyxose-1-¹³C

Metabolite Labeled Carbon Position Pathway Significance
L-Lyxose-1-¹³C C-1 Initial Tracer The starting point for tracing.
L-Xylulose-1-¹³C C-1 Isomerization Intermediate in the L-lyxose pathway. evitachem.com
L-Xylulose-1-phosphate-1-¹³C C-1 Phosphorylation Substrate for the aldolase enzyme. dntb.gov.ua
¹³C-Glycolaldehyde C-1 Aldol Cleavage Product The ¹³C label follows this two-carbon unit. dntb.gov.ua
Dihydroxyacetone Phosphate (DHAP) Unlabeled Aldol Cleavage Product The unlabeled three-carbon unit enters glycolysis. dntb.gov.ua

| ¹³C-Glycolate | C-1 | Oxidation | Glycolaldehyde can be oxidized to glycolate, which can be further metabolized. dntb.gov.ua |

The use of this compound provides a distinct way to analyze glycolytic flux. Since the DHAP generated from lyxose metabolism is unlabeled, its subsequent conversion through lower glycolysis will produce unlabeled pyruvate. In contrast, the ¹³C-labeled glycolaldehyde follows a separate path. It can be oxidized to glycolate, which in E. coli can be utilized in other metabolic routes. dntb.gov.ua

This tracer is less direct for probing the Pentose Phosphate Pathway (PPP) compared to glucose tracers. The PPP typically starts from glucose-6-phosphate. researchgate.net However, the DHAP produced from L-lyxose enters glycolysis downstream of the PPP branch point. Therefore, this compound can help deconvolve the fluxes in lower glycolysis from those in upper glycolysis and the PPP. When used in combination with a glucose tracer (e.g., [1,2-¹³C₂]glucose) in parallel experiments, it could provide powerful constraints on the relative contributions of different sugars and pathways to the central metabolism. nih.gov For instance, the flux through the PPP can be precisely determined using glucose tracers, while the L-lyxose tracer quantifies the entry of carbon into the glyceraldehyde-3-phosphate node via an alternative route. researchgate.netshimadzu.com

The TCA cycle is a central hub of cellular metabolism, responsible for energy generation and providing precursors for biosynthesis. d-nb.info Tracing carbon into the TCA cycle is a primary objective of many MFA studies. researchgate.net

When using this compound, the carbon entering the TCA cycle originates from the unlabeled DHAP. DHAP is converted to pyruvate, which can then be decarboxylated to form acetyl-CoA and enter the TCA cycle. frontiersin.org Consequently, the acetyl-CoA, and subsequently the TCA cycle intermediates like citrate, succinate, and malate, will be unlabeled from this tracer.

This seemingly counterintuitive result is actually highly valuable. It allows researchers to quantify the total flux from L-lyxose into the TCA cycle without the complication of label scrambling within the cycle. By comparing the results with those from a labeled glucose experiment, one can precisely determine the contribution of different carbohydrate sources to TCA cycle activity. d-nb.info For example, if cells are fed a mixture of unlabeled glucose and this compound, any label found in TCA cycle intermediates must have originated from other sources, not the C3-C5 backbone of lyxose. This helps to resolve complex metabolic scenarios where multiple substrates are consumed simultaneously. biorxiv.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
L-Lyxose
Glucose
[U-13C]-glucose
[1,2-13C2]glucose
L-Rhamnose
Methanol
L-Xylulose
L-Rhamnulose
L-Xylulose-1-phosphate
Glycolaldehyde
Dihydroxyacetone phosphate (DHAP)
Glycolate
Glucose-6-phosphate
Pyruvate
Acetyl-CoA
Citrate
Succinate
Malate

No Published Research Found on this compound in Metabolic Flux Analysis

Despite a comprehensive search of scientific literature, no published studies were identified that utilize the specific chemical compound this compound for metabolic flux analysis (MFA) or for the specific applications outlined in the user's request.

The requested article was to be structured around the following topics:

Characterization of Anaplerotic and Cataplerotic Reactions

Metabolic Remodeling and Pathway Plasticity under Specific Conditions

Computational Modeling and Flux Estimation from this compound Labeling Data

Development of Metabolic Network Models for L-Lyxose Utilization

Algorithms for Calculating Intracellular Flux Distributions

Metabolic flux analysis is a powerful technique that heavily relies on the use of isotopically labeled substrates, such as ¹³C-labeled glucose or glutamine, to trace the flow of atoms through metabolic pathways. osti.govnih.gov This allows researchers to quantify the rates (fluxes) of biochemical reactions within a cell. The principles of MFA, including the study of anaplerosis, cataplerosis, metabolic remodeling, and computational modeling, are well-established for commonly used tracers. jci.orgwikipedia.orgjcancer.org

However, the application of these principles is entirely dependent on experimental data generated from a specific isotopic tracer. Without studies that have employed this compound, it is impossible to provide scientifically accurate information regarding its use in characterizing metabolic reactions, understanding pathway plasticity, or developing computational models based on its labeling patterns.

Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" and its applications as specified is not possible at this time due to the absence of foundational research in the public domain.

Investigation of Enzymatic Mechanisms and Kinetic Isotope Effects Kies with L Lyxose 1 13c

Application of ¹³C KIEs in Elucidating Reaction Mechanisms

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. numberanalytics.comwikipedia.org The magnitude of this change provides invaluable information about the bond-breaking and bond-forming events in the rate-determining step of a reaction. numberanalytics.com For enzymatic reactions, ¹³C KIEs are a particularly sensitive probe of the changes in bonding and hybridization at a carbon center. illinois.edu

The use of L-Lyxose-1-¹³C is particularly relevant for studying enzymes that act on the C1 position of the sugar, such as isomerases that catalyze the conversion of an aldose to a ketose. glycoforum.gr.jpasm.org By measuring the KIE at the C1 position, investigators can distinguish between different proposed mechanisms. For example, in a reaction involving an isomerase, a significant primary ¹³C KIE would suggest that the chemical transformation at the C1 carbon (e.g., a hydride shift) is part of the rate-limiting step. glycoforum.gr.jp Conversely, the absence of a significant KIE at this position might indicate that another step, such as substrate binding or product release, is the slowest part of the catalytic cycle. nih.gov

Studies on enzymes like aspartate transcarbamylase have demonstrated how ¹³C KIEs can elucidate the kinetic mechanism, proving an ordered addition of substrates. nih.gov For instance, a KIE observed in the presence of one substrate that is diminished or eliminated upon saturation with a second substrate provides strong evidence for a specific binding order. nih.gov Similarly, L-Lyxose-1-¹³C could be used to determine the kinetic mechanism of enzymes for which L-lyxose is a substrate.

Measurement Techniques for ¹³C KIEs using NMR and MS

The precise measurement of small ¹³C KIEs requires highly sensitive analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the primary methods employed. mdpi.comchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a powerful, non-destructive method for measuring KIEs, often at natural abundance, negating the need for complex synthesis of isotopically labeled compounds in some cases. illinois.edugithub.com However, for enhanced precision, especially for the small KIEs typical of ¹³C, isotopically enriched substrates like L-Lyxose-1-¹³C are preferred. nih.gov Techniques such as 2D [¹³C,¹H]-Heteronuclear Single Quantum Coherence (HSQC) NMR have been developed to measure KIEs with high accuracy and precision. acs.org This method offers increased sensitivity and signal separation compared to 1D ¹³C NMR, which is advantageous when dealing with complex reaction mixtures or overlapping signals. nih.govacs.org By tracking the change in the ratio of ¹³C/¹²C in the substrate or product over time, the KIE can be calculated. github.com

Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) is a classic and highly precise method for determining KIEs. mdpi.com This technique requires the conversion of the analyte (e.g., a specific carbon from L-lyxose) into a small molecule like CO₂ for analysis. illinois.edu More recently, techniques like Time-Resolved Electrospray Ionization Mass Spectrometry (TRESI-MS) have emerged, allowing for the direct monitoring of enzymatic reactions in real-time. mdpi.comresearchgate.net MALDI-TOF MS has also been adapted for direct competitive KIE measurements, providing a streamlined workflow that avoids complex sample purification. chemrxiv.org These MS-based methods are particularly valuable for their high sensitivity and ability to analyze small sample quantities.

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the relative abundance of ¹³C and ¹²C at a specific site by analyzing the nuclear magnetic resonance signals.Non-destructive; provides site-specific information; can be used at natural abundance. illinois.edugithub.comLower sensitivity compared to MS; may require larger sample quantities. github.com
Mass Spectrometry Separates ions based on their mass-to-charge ratio to determine the isotopic composition.High sensitivity and precision; requires small sample amounts. mdpi.comOften requires sample derivatization or degradation; can be destructive. illinois.edu

Interpretation of Primary and Secondary ¹³C KIEs

The interpretation of kinetic isotope effects hinges on whether the isotopic substitution is at the site of bond cleavage (primary KIE) or at a position not directly involved in bond breaking or formation (secondary KIE). numberanalytics.com

Primary ¹³C KIEs: A primary ¹³C KIE is observed when a bond to the ¹³C-labeled carbon is broken or formed in the rate-determining step of the reaction. core.ac.uk For L-Lyxose-1-¹³C, this would be relevant for enzymatic reactions that directly involve the C1 aldehyde group. Primary ¹³C KIEs are typically "normal" (k₁₂/k₁₃ > 1), with values generally ranging from 1.02 to 1.07. core.ac.ukgithub.io A value in this range indicates that the reaction is slower with the heavier ¹³C isotope, which is consistent with a loss of bonding to that carbon in the transition state. The magnitude of the primary KIE can provide information about the structure of the transition state; for example, a larger KIE often suggests a more symmetric transition state where the bond is significantly broken.

Secondary ¹³C KIEs: Secondary KIEs arise from changes in the vibrational environment of the isotopically labeled atom between the ground state and the transition state, even though no bonds to that atom are broken. core.ac.uk These effects are generally smaller than primary KIEs. A key factor influencing secondary KIEs is the change in hybridization of the carbon atom. github.io

sp³ to sp² rehybridization: This change typically results in a normal secondary KIE (k₁₂/k₁₃ > 1), often in the range of 1.01 to 1.04. github.io

sp² to sp³ rehybridization: This leads to an inverse secondary KIE (k₁₂/k₁₃ < 1), usually between 0.96 and 0.99. github.io

For a reaction involving L-Lyxose-1-¹³C, even if the C1 carbon is not the primary site of reaction, a change in its hybridization during the rate-limiting step could be detected as a secondary KIE, providing valuable mechanistic details.

Enzymatic Transformations Involving L-Lyxose and its Derivatives

L-lyxose and its derivatives are substrates for a variety of enzymes, making the study of their transformations a key area of biochemical research. evitachem.comeurekaselect.com The use of L-Lyxose-1-¹³C can provide detailed mechanistic information about these enzymatic processes.

Studies on Epimerases, Isomerases, and Kinases Acting on L-Lyxose

Several classes of enzymes are known to act on L-lyxose or its structural relatives.

Isomerases: L-rhamnose isomerase is a well-studied enzyme that can catalyze the isomerization of L-lyxose to L-xylulose. asm.orgevitachem.com This enzyme, found in various bacteria like Pseudomonas stutzeri, exhibits broad substrate specificity. glycoforum.gr.jpasm.org The use of L-Lyxose-1-¹³C in studies of L-rhamnose isomerase could help to elucidate the 1,2-hydride shift mechanism that is thought to be central to its catalytic activity. glycoforum.gr.jp Similarly, D-lyxose isomerase from Bacillus licheniformis (YdaE) has been shown to have high catalytic efficiency on D-lyxose and also acts on other sugars. nih.govasm.orgnih.gov

Epimerases: While isomerases change the functional group (aldose to ketose), epimerases alter the stereochemistry at a single carbon center. D-tagatose-3-epimerase, for example, can be used in the production of L-xylulose from L-ribulose, which can then be isomerized to L-lyxose. researchgate.net

Kinases: In some metabolic pathways, sugars are first phosphorylated by kinases. For example, in Escherichia coli, the L-rhamnose pathway, which can be induced by L-lyxose, involves a rhamnulose kinase. asm.org Although this kinase acts on the ketose form (L-xylulose), understanding the preceding isomerization step using L-Lyxose-1-¹³C is crucial for a complete picture of the pathway.

Enzyme Substrate Specificity and Stereoselectivity Studies

Enzymes are known for their high substrate specificity and stereoselectivity. L-rhamnose isomerase from Pseudomonas stutzeri, for example, can act on L-rhamnose, L-lyxose, and L-mannose, among others. glycoforum.gr.jp Studies on a D-lyxose isomerase from Bacillus licheniformis revealed that while it has a high affinity for D-lyxose, it also isomerizes D-mannose. researchgate.net The table below summarizes the kinetic parameters for this enzyme with D-lyxose and D-mannose.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
D-Lyxose 30.4 ± 0.798 ± 0.23.2 ± 0.1
D-Mannose 26.0 ± 0.842.4 ± 1.21.6

Data adapted from a study on D-lyxose isomerase from Bacillus licheniformis. nih.govasm.org

The use of isotopically labeled substrates like L-Lyxose-1-¹³C can further refine our understanding of this specificity. By comparing the KIEs for different substrates, researchers can infer differences in the transition state structures and the degree to which bond-breaking/forming is rate-limiting for each substrate.

Impact of KIEs on Isotopic Distributions in Metabolic Networks

The study of KIEs extends beyond single enzymatic reactions to the level of entire metabolic networks. d-nb.info When ¹³C-labeled substrates like L-Lyxose-1-¹³C are introduced into a biological system, the KIEs of the various enzymes in the network can influence the distribution of the ¹³C label throughout all connected metabolites. nih.govnih.gov

Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope labeling to quantify the rates of metabolic reactions. creative-proteomics.comresearchgate.net Models used for MFA traditionally assumed that KIEs were negligible. nih.gov However, research has shown that KIEs can significantly impact the isotopic labeling patterns of intracellular metabolites. nih.govnih.gov For example, a significant KIE at an early step in a pathway can lead to an accumulation of the heavier isotope in the substrate pool and a depletion in the product pool, an effect that propagates through the network.

Failing to account for KIEs can lead to errors in the calculated metabolic fluxes and misinterpretation of the physiological state of the cell. nih.gov Therefore, incorporating experimentally determined KIEs, which can be measured using compounds like L-Lyxose-1-¹³C, into MFA models is crucial for improving their accuracy and predictive power. d-nb.info This integrated approach provides a more robust understanding of how metabolic networks function and respond to changes. d-nb.info

Developments in Analytical Methodologies Utilizing L Lyxose 1 13c As a Research Tool

Application as an Internal Standard in Quantitative Analysis

In quantitative analysis, the goal is to determine the exact amount of a substance within a sample. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantification, especially in mass spectrometry-based methods. acanthusresearch.comscispace.com Because L-Lyxose-1-13C is chemically identical to its unlabeled counterpart (L-Lyxose), it behaves in the same way during sample preparation, extraction, and chromatographic separation. acanthusresearch.comszabo-scandic.com However, its increased mass due to the ¹³C isotope allows it to be distinguished from the native analyte by the mass spectrometer. szabo-scandic.com

By adding a known quantity of this compound to a sample at the beginning of the workflow, it can effectively account for variations in sample handling, extraction efficiency, and instrument performance. musechem.com Any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. This use of a SIL-IS is widely shown to reduce the effect of the sample matrix and provide reproducible and accurate recovery in LC-MS/MS assays. acanthusresearch.com This ensures that the final measurement accurately reflects the true concentration of the analyte in the original sample. musechem.com

Table 1: Comparison of Analytical Performance With and Without this compound as an Internal Standard

Performance Metric Analysis without Internal Standard Analysis with this compound as Internal Standard
Accuracy Susceptible to matrix effects and recovery inconsistencies. High, as it corrects for sample loss and ion suppression/enhancement. acanthusresearch.commusechem.com
Precision Lower, due to variability in sample preparation and instrument response. High, significantly reduces errors from procedural variations. nih.gov
Reliability Moderate, results can vary between samples and batches. High, ensures data is reproducible and robust. musechem.comnih.gov

| Matrix Effect | High potential for ion suppression or enhancement, leading to inaccurate quantification. | Minimized, as the standard co-elutes and experiences the same matrix effects as the analyte. waters.com |

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. public.lu In mass spectrometry, calibration curves are generated to establish the relationship between the instrument's response and the concentration of an analyte. When using this compound as an internal standard, the calibration curve is constructed by plotting the ratio of the analyte's signal intensity to the internal standard's signal intensity against the analyte's concentration.

This ratiometric approach corrects for fluctuations in the mass spectrometer's ionization efficiency and other instrumental variations. scispace.com The use of a stable isotope analog internal standard is a prerequisite for a rugged bioanalytical method, as it helps guarantee the constancy of the analyte/internal standard response ratio. waters.com This results in a more linear and reliable calibration model. researchgate.net During validation, the use of a SIL-IS like this compound helps to accurately determine essential performance characteristics such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). researchgate.netoiv.int The stability of the analyte can also be more reliably assessed, as the internal standard co-exists with the analyte throughout the entire process. cstti.com

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, presents significant analytical challenges due to the complexity of biological samples and the wide range of metabolite concentrations. frontiersin.org Analytical precision is crucial for detecting subtle but biologically significant changes in metabolite levels. Using a ¹³C-labeled internal standard is an essential measure to improve the quality of any given analysis. szabo-scandic.com

The use of this compound helps to minimize errors that can occur during sample quenching, extraction, and analysis, which is critical for obtaining reliable metabolomic data. nih.gov A novel approach in metabolomics involves using uniformly ¹³C-labeled cell extracts as a comprehensive internal standard. nih.gov In this method, microorganisms are grown on a substrate that is fully labeled with ¹³C, creating a cellular extract where, in principle, the entire metabolome is isotopically labeled. nih.gov This labeled extract can then be added to unlabeled samples, providing a corresponding internal standard for a vast number of metabolites simultaneously. This technique significantly improves the precision of measurements and reduces the workload associated with validating recovery for each individual metabolite. nih.gov

Calibration and Validation in Mass Spectrometry-Based Assays

Enhancement of Compound Identification in Complex Biological Mixtures

Beyond quantification, ¹³C-labeled compounds like this compound are invaluable for identifying metabolites in complex biological matrices. The presence of the ¹³C atom creates a distinct mass shift in the mass spectrum, which serves as a powerful filter to distinguish true biological compounds from background noise and artifacts. doi.org

When a ¹³C-labeled precursor is introduced into a biological system, the downstream metabolites produced from it will have a higher mass-to-charge (m/z) value than the pre-existing, unlabeled molecules. This generates a characteristic m/z peak pair that can be specifically identified in the mass spectrometry data, confirming the metabolic origin of the compound. doi.org This approach is fundamental to Isotopic Ratio Outlier Analysis (IROA).

Isotopic Ratio Outlier Analysis (IROA) is an advanced metabolomics technique that utilizes stable isotope labeling to facilitate compound identification and relative quantification. nih.govresearchgate.net The IROA protocol typically involves labeling two sample populations differently: an experimental group is grown on a medium with a low (e.g., 5%) ¹³C enrichment, while a control group is grown on a medium with a high (e.g., 95%) ¹³C enrichment. frontiersin.orgisotope.com The two samples are then mixed, usually in a 1:1 ratio, and analyzed together by LC-MS. frontiersin.orgresearchgate.net

This dual-labeling strategy creates highly predictable and unique isotopic patterns for every metabolite derived from the labeling substrate. doi.orgthermoscientific.com These patterns allow for:

Discrimination from Artifacts: Biosynthesized compounds exhibit the characteristic IROA pattern, while chemical noise and artifacts show a natural isotopic abundance, allowing them to be easily filtered out. isotope.comthermoscientific.com

Accurate Formula Determination: The mass difference between the monoisotopic peaks of the 5% and 95% labeled portions of the IROA pattern allows for the precise calculation of the number of carbon atoms in the molecule. frontiersin.orgthermoscientific.com This information drastically reduces the number of possible elemental formulas for a given mass, significantly improving the confidence of compound identification. frontiersin.org

Relative Quantification: The ratio of the signal intensities from the 5% and 95% labeled channels provides an accurate measure of the relative abundance of each metabolite between the experimental and control groups. frontiersin.org

Table 2: Key Features of Isotopic Ratio Outlier Analysis (IROA)

Feature Description Benefit
Dual Isotopic Labeling Uses two distinct ¹³C enrichment levels (e.g., 5% and 95%) for experimental and control groups. frontiersin.org Creates unique, predictable isotopic patterns for all labeled metabolites. thermoscientific.com
Artifact Removal Distinguishes biological signals from chemical noise and artifacts based on isotopic patterns. isotope.comthermoscientific.com Increases precision and ensures that data analysis focuses only on true metabolites.
Carbon Number Calculation The mass difference in the IROA pattern directly reveals the number of carbon atoms in the molecule. thermoscientific.com Dramatically narrows down potential chemical formulas for unknown compounds. frontiersin.org
Internal Standardization The control (e.g., 95% ¹³C) sample acts as a biologically similar internal standard for every metabolite measured. thermoscientific.com Corrects for analytical variance and improves the accuracy of relative quantification.

| Composite Sample Analysis | Control and experimental samples are mixed and analyzed as a single sample. researchgate.net | Eliminates errors from sample extraction and preparation, and minimizes the effects of ion suppression. researchgate.net |

A major bottleneck in metabolomics is the identification of unknown compounds that are not present in existing spectral databases. frontiersin.org ¹³C labeling provides powerful clues for de novo (from the beginning) structural elucidation. The combination of an accurate molecular formula, derived from techniques like IROA, with tandem mass spectrometry (MS/MS) data is particularly effective. nih.gov

When a ¹³C-labeled ion is fragmented in the mass spectrometer, its product ions will also carry the ¹³C label, resulting in a corresponding mass shift compared to the fragments of the unlabeled compound. doi.org This information helps to confirm the carbon backbone of the fragments, providing critical structural information. By combining the molecular formula from the IROA LC-MS experiment with data from other techniques, such as ¹³C NMR, researchers can often identify the complete structure of an unknown metabolite. frontiersin.orgnih.gov This integrated approach has been successfully used to identify novel compounds in organisms like Caenorhabditis elegans. nih.gov

Isotopic Ratio Outlier Analysis (IROA) and Related Approaches

Method Validation and Standardization in Academic Research

The validation of analytical methods is a fundamental requirement for ensuring the quality and integrity of research data. public.lu It provides documented evidence that a method is reliable, reproducible, and fit for its intended purpose. researchgate.net The use of well-characterized reference materials is central to the validation process. oiv.int

This compound, as a pure, stable compound with a defined isotopic enrichment, can serve as an excellent reference standard for validating analytical methods. It can be used to assess key performance characteristics, including accuracy, precision (repeatability and reproducibility), linearity, and specificity. oiv.intbio-conferences.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
L-Lyxose
D-Glucose
Phenylalanine
Inosine
Tryptophan
3'-O-phospho-β-D-glucopyranosyl-anthranilate
Cysteine
Carnitine
Creatine
Branched-chain keto acids
Short-chain acylcarnitines
Sinapoylmalate
Guaiacyl (8-O-4) feruloyl malate
Tyrosine
Glutamine
Fucose
Methionine
Amphetamine
Methamphetamine
Pyruvate
Acetyl coenzyme A
L-leucine
Glucose 6-phosphate
Fructose 6-phosphate
Sucrose
Caffeine

Future Research Directions and Emerging Applications of L Lyxose 1 13c

Exploration of Novel Biochemical Pathways Involving L-Lyxose Metabolism

The primary application of L-Lyxose-1-13C is in the discovery and characterization of metabolic pathways. Stable isotope tracing is a powerful technique for investigating the routes and dynamics of biochemical reactions within biological systems. nih.gov By introducing this compound into a biological system, researchers can track the journey of the 13C label as it is incorporated into downstream metabolites. This allows for the unambiguous mapping of metabolic networks. isotope.com

A key area of investigation is the catabolism of rare sugars like L-lyxose. For instance, research has identified a novel degradation pathway for L-lyxonate, a derivative of L-lyxose, in the bacterium Pseudomonas aeruginosa. nih.gov This pathway converts L-lyxonate to α-ketoglutarate, an intermediate of the central citric acid cycle. nih.gov this compound would be an ideal tracer to quantitatively measure the flux through this pathway and identify potential regulatory points. The use of 13C-labeled substrates allows for the determination of in vivo fluxes, providing a detailed picture of metabolic activity that cannot be achieved by genomics or proteomics alone. nih.gov

Future research can apply this compound to:

Identify unknown catabolic pathways in various microorganisms, particularly those from unique environmental niches.

Elucidate the connections between rare sugar metabolism and central carbon metabolism. oup.com

Investigate the role of L-lyxose metabolism in specific physiological contexts, such as the response to oxidative stress, where L-lyxose isomerases are thought to play a role. frontiersin.org

Potential Research Area Organism/System Pathway of Interest Expected Outcome with this compound
Microbial CatabolismPseudomonas aeruginosaL-Lyxonate DegradationQuantify flux to α-ketoglutarate; identify intermediates. nih.gov
Fungal MetabolismAspergillus nigerPentose (B10789219) CatabolismDetermine if L-lyxose enters the Pentose Phosphate (B84403) Pathway.
Archaeal BiochemistryHyperthermophilesNovel Isomerase ActivityTrace the fate of the 13C label to confirm enzymatic products in vivo. frontiersin.org
Synthetic BiologyEngineered E. coliBioconversion PathwaysMap the conversion of L-lyxose to value-added chemicals. acs.org

Integration with Multi-Omics Data for Systems-Level Understanding

To achieve a holistic view of cellular function, data from isotope tracing must be integrated with other large-scale datasets, a practice known as multi-omics integration. agronomyjournals.complos.org This approach combines genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of biological systems. biorxiv.org The metabolic flux data derived from this compound experiments provide a critical functional layer, revealing the actual activity of metabolic pathways, which cannot be inferred from static measurements of genes, proteins, or metabolite concentrations alone. plos.org

For example, a study might correlate the flux through an L-lyxose metabolic pathway (measured with this compound) with the expression levels of genes and proteins identified as putative enzymes in that pathway. agronomyjournals.com This can confirm gene function and reveal regulatory mechanisms at multiple levels. plos.org The integration of these datasets allows researchers to move from identifying parts of a system to understanding how they work together dynamically. biorxiv.org

Future applications in this area include:

Building predictive models of metabolism that can simulate the effects of genetic or environmental perturbations.

Identifying novel gene functions by correlating gene expression patterns with metabolic flux changes. agronomyjournals.com

Understanding complex disease states , where metabolic reprogramming is a key feature, by linking altered pathway flux to changes in the proteome and transcriptome. researchgate.net

Advancements in Real-Time and In Vivo Isotope Tracing Methodologies

Studying metabolism in a living organism (in vivo) provides the most physiologically relevant data, capturing the complex interactions between different tissues and cell types. nih.gov Methodologies for in vivo stable isotope tracing are continually advancing, offering more precise ways to utilize probes like this compound. Common techniques include continuous intravenous infusion of the labeled tracer to achieve a metabolic steady state, followed by tissue sample analysis using mass spectrometry. nih.govbiorxiv.org

A significant advancement is the emergence of hyperpolarized 13C magnetic resonance imaging (MRI). rsna.orgnih.gov This non-invasive technique allows for the real-time imaging of metabolic pathways in vivo. nih.gov While extensively used with probes like [1-13C]pyruvate to study cancer and heart disease, the technology can be adapted for other 13C-labeled compounds. nih.govnih.gov Applying this to this compound could enable the visualization of which organs or tissues are actively metabolizing L-lyxose and at what rate, offering unprecedented spatio-temporal insights into its metabolism.

Methodology Description Advantages for this compound Tracing Limitations
Bolus Infusion A single, rapid injection of the tracer into the circulation. biorxiv.orgSimple to perform; avoids anesthesia.Creates unnatural spikes in tracer levels; complex data analysis. biorxiv.org
Continuous Infusion A steady, slow infusion of the tracer to maintain constant levels in the blood. nih.govAchieves metabolic steady state; simplifies flux calculations.More technically complex; may require anesthesia or catheterization. biorxiv.org
Hyperpolarized 13C MRI Enhances the MR signal of the 13C nucleus, allowing for real-time metabolic imaging. rsna.orgnih.govNon-invasive; provides spatial and temporal data on metabolism in vivo. nih.govShort signal lifetime; requires specialized polarization equipment. nih.gov

Development of Advanced Computational Tools for Isotopic Data Analysis

The data generated from stable isotope tracing experiments, particularly when coupled with high-resolution mass spectrometry, are vast and complex. acs.org The analysis of this data requires sophisticated computational tools to correct for natural isotope abundances, identify labeled metabolites, and calculate metabolic fluxes. scirp.orgspringernature.com

Several open-source and commercial software packages have been developed to streamline this process. oup.comoup.com

X13CMS and geoRge are tools designed for untargeted metabolomics, capable of detecting features in mass spectrometry data that correspond to isotopically labeled compounds. acs.orgspringernature.com

DIMet is a tool that performs differential analysis of targeted isotope-labeled metabolomics data, allowing for statistical comparisons between different conditions. oup.com

13C-Flux MFA platforms like Omix utilize mathematical models of metabolic networks to compute intracellular flux rates from the labeling patterns of metabolites, such as amino acids. nih.govoup.com

The future development of these tools will focus on improving automation, enhancing integration with multi-omics datasets, and building more comprehensive metabolic models. For a novel tracer like this compound, these tools will be essential for translating raw analytical data into meaningful biological knowledge. oup.com

Potential as a Probe for Specific Enzymatic Bottlenecks in Metabolic Engineering

13C metabolic flux analysis (13C-MFA) is a primary technique for quantifying intracellular fluxes and identifying such bottlenecks. researchgate.net By introducing a tracer like this compound into an engineered microbe designed to convert L-lyxose into a target product, researchers can monitor the flow of the 13C label through the pathway. An accumulation of a 13C-labeled intermediate just before a specific enzymatic step is a clear indicator of a bottleneck. researchgate.net For instance, in a pathway engineered to produce D-xylonate from D-xylose, identifying bottlenecks required deleting genes for competing reactions and expressing enzymes to pull the pathway forward. researchgate.net A similar approach using this compound could pinpoint specific enzymes that need to be upregulated or modified to improve the efficiency of a bioconversion pathway, guiding rational engineering strategies. nih.gov

Q & A

Q. How should researchers design controls to validate the specificity of L-Lyxose-1-<sup>13</sup>C in enzyme assays?

  • Methodological Answer : Include unlabeled L-Lyxose to assess background activity and isotopic dilution effects. Use enzyme inhibitors or inactive mutants to confirm reaction specificity. For kinetic studies, perform time-resolved assays and fit data to Michaelis-Menten models with isotopic correction factors .

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